[4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol
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Overview
Description
[4-(aminomethyl)-1-methyl-2-oxabicyclo[211]hexan-3-yl]methanol is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core, followed by functional group modifications to introduce the aminomethyl and hydroxyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the aminomethyl group can produce a primary amine.
Scientific Research Applications
Chemistry
In chemistry, [4-(aminomethyl)-1-methyl-2-oxabicyclo[211]hexan-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Medicine
In medicinal chemistry, [4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol is investigated for its potential therapeutic properties. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin derivatives: These compounds have similar aminomethyl groups but differ in their core structure and functional groups.
2-Phenethylamines: These compounds have similar amine functionalities but differ in their overall structure and biological activity.
Uniqueness
The uniqueness of this compound lies in its bicyclic structure, which imparts specific chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2751615-24-2 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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